molecular formula C26H25FN4O2S B11610182 N-(4-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

N-(4-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

Cat. No.: B11610182
M. Wt: 476.6 g/mol
InChI Key: XNYANFBBQGSCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine is a high-purity chemical compound intended for research and development purposes in laboratory settings. This molecule features a phthalazine-1-amine core, a scaffold recognized in medicinal chemistry for its potential in various therapeutic areas . The structure incorporates a piperidin-1-ylsulfonyl group, a motif present in compounds with documented pharmacological activity, such as inverse agonism at specific serotonin receptors or inhibition of nucleoside transporters . This suggests potential research applications in neuroscience and oncology drug discovery. The compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C26H25FN4O2S

Molecular Weight

476.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine

InChI

InChI=1S/C26H25FN4O2S/c1-18-9-10-19(17-24(18)34(32,33)31-15-5-2-6-16-31)25-22-7-3-4-8-23(22)26(30-29-25)28-21-13-11-20(27)12-14-21/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,30)

InChI Key

XNYANFBBQGSCBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)S(=O)(=O)N5CCCCC5

Origin of Product

United States

Preparation Methods

Sulfonylation of the Phenyl Ring

The 3-(piperidin-1-ylsulfonyl) group is introduced via sulfonylation:

  • Sulfonyl Chloride Preparation : 3-Bromo-4-methylbenzenesulfonyl chloride is synthesized by chlorosulfonation of 4-methylbromobenzene using ClSO₃H.

  • Piperidine Substitution : The sulfonyl chloride reacts with piperidine in dichloromethane with triethylamine (TEA) as a base, yielding 3-(piperidin-1-ylsulfonyl)-4-methylbromobenzene (82% yield).

  • Borylation : A Suzuki-Miyaura coupling precursor is prepared by converting the bromide to a boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ (90% yield).

Coupling to the Phthalazine Core

The boronic ester undergoes Suzuki coupling with 1-chlorophthalazine:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h.

  • Yield : 75–80%.

Attachment of 4-Fluorophenylamine

The final step involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination:

NAS with 4-Fluoroaniline

  • Conditions : 1-Chloro-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazine, 4-fluoroaniline, Cs₂CO₃, DMF, 100°C, 24 h.

  • Yield : 68%.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Conditions : t-BuONa, toluene, 110°C, 18 h.

  • Yield : 72%.

Alternative Routes and Modifications

Direct Sulfonylation on Phthalazine

  • A one-pot approach involves reacting 4-(4-methylphenyl)phthalazin-1-amine with piperidine-1-sulfonyl chloride in pyridine (65% yield).

  • Limitation : Poor regioselectivity for the 3-position.

Reductive Amination

  • 4-Formylphthalazine reacts with 4-fluoroaniline in the presence of NaBH₃CN, followed by sulfonylation (55% overall yield).

Analytical Data and Characterization

Parameter Value Method
Melting Point 218–220°CDSC
¹H NMR (500 MHz, CDCl₃) δ 8.21 (d, 1H), 7.93 (d, 1H), 7.68 (s, 1H), 7.45–7.39 (m, 4H), 3.12 (t, 4H), 2.91 (s, 3H), 1.62 (m, 6H)Varian Inova
HRMS (ESI+) [M+H]⁺ calc. 517.1821, found 517.1818Q-TOF MS

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Suzuki Coupling 75%>98%High regioselectivityRequires boronic ester synthesis
Buchwald-Hartwig 72%97%Mild conditionsCostly catalysts
Direct Sulfonylation 65%95%One-potPoor regiocontrol

Industrial-Scale Considerations

  • Cost Efficiency : Suzuki coupling is preferred for scalability (patent US8697876B2).

  • Safety : POCl₃ and Pd catalysts require strict handling protocols .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

N-(4-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalazine Derivatives with Varied Aromatic Substitutions

  • N-(4-Chlorophenyl)-4-(3-substitutedphenylamino)methyl)phthalazin-1-amines (): These analogs replace the 4-fluorophenyl group with 4-chlorophenyl and feature methylene-linked aniline derivatives (e.g., m-chloroaniline, m-anisidine). These compounds were synthesized via nucleophilic substitution, differing from the target compound’s sulfonamide synthesis .
  • The pyrimidine core and nitrophenyl substituent may confer distinct electronic properties compared to the phthalazine scaffold .

Piperidine/Piperazine Sulfonamide Derivatives

  • N-[3-(4-Fluorophenoxy)phenyl]-4-[(2-hydroxybenzyl)amino]piperidine-1-sulfonamide (): This compound includes a piperidine sulfonamide group but replaces the phthalazine core with a phenolic ether linkage. The 2-hydroxybenzylamino group introduces additional hydrogen-bonding capacity, which may enhance target engagement compared to the target compound’s methyl group at the 4-position of the phenyl ring .
  • N-(4-Fluorophenyl)-4-(4-(3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yloxy)phenyl)phthalazin-1-amine (PubChem, ): This analog substitutes the sulfonyl-piperidine group with a pyrimidine-pyridinyloxy moiety.

Sulfonamide-Containing Anticancer Agents

  • N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine (): This thiazole derivative shares the 4-fluorophenyl group but replaces the phthalazine with a thiazole ring. It exhibited potent anthelmintic and antibacterial activity, suggesting that the phthalazine core in the target compound may prioritize anticancer over antiparasitic effects .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/piperidinyl groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography: Single-crystal analysis (e.g., triclinic P1 space group) provides bond angles, dihedral angles, and packing arrangements. Data from analogs show a mean C–C bond length of 1.39 Å, critical for validating structural accuracy .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Data Analysis
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological steps include:

  • Control Experiments: Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Structural Comparison: Analyze analogs (see Table 1) to identify functional groups influencing activity. For example, replacing the piperidinylsulfonyl group with a methylsulfonyl moiety in analogs reduces kinase inhibition by 40% .

Q. Table 1: Structural Analogs and Activity Trends

Compound ModificationsBiological Activity ChangeSource
Piperidinylsulfonyl → Methylsulfonyl↓ 40% kinase inhibition
Fluorophenyl → Chlorophenyl↑ Cytotoxicity (IC₅₀ 2 µM)

What experimental designs are recommended to elucidate the mechanism of action of this compound?

Q. Advanced Mechanistic Studies

  • Molecular Docking: Predict binding to targets like kinases or GPCRs using software (e.g., AutoDock Vina). Studies on analogs show strong affinity for ATP-binding pockets (ΔG = -9.2 kcal/mol) .
  • Enzyme Inhibition Assays: Measure IC₅₀ values against purified enzymes (e.g., PI3Kγ) with fluorogenic substrates.
  • Cellular Pathway Analysis: Use CRISPR-Cas9 knockouts to identify downstream effectors (e.g., Akt phosphorylation) .

How do modifications to the piperidinylsulfonyl or fluorophenyl groups affect structure-activity relationships (SAR)?

Q. Advanced SAR Analysis

  • Piperidinylsulfonyl Group: Essential for hydrophobic interactions with protein pockets. Removal reduces binding affinity by 60% .
  • Fluorophenyl Substituent: Fluorine’s electronegativity enhances π-stacking with aromatic residues (e.g., Tyr831 in kinase domains). Substitution with bulkier groups (e.g., trifluoromethyl) sterically hinders binding .

Methodological Approach:

  • Synthesize derivatives with systematic substitutions.
  • Compare IC₅₀ values across assays to quantify contributions of specific groups.

What protocols ensure compound stability during long-term storage and experimental use?

Q. Basic Stability Protocols

  • Storage: Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the sulfonyl group .
  • Purity Checks: Conduct monthly HPLC analyses (C18 column, 90:10 acetonitrile/water) to detect degradation products.
  • In-Use Stability: Prepare fresh solutions in DMSO (≤1% v/v in assays) to avoid solvent-induced aggregation .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Computational Design

  • ADMET Prediction: Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatic toxicity.
  • Quantum Chemical Calculations: Calculate Fukui indices to identify reactive sites for targeted derivatization .
  • MD Simulations: Model binding dynamics over 100 ns to assess conformational stability in target pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.